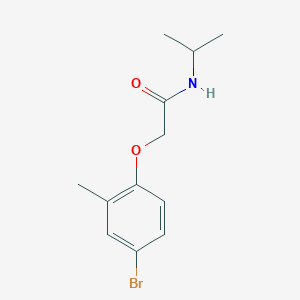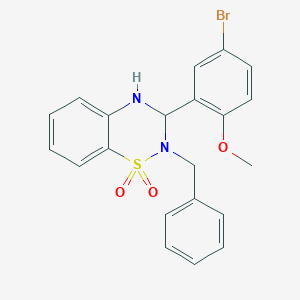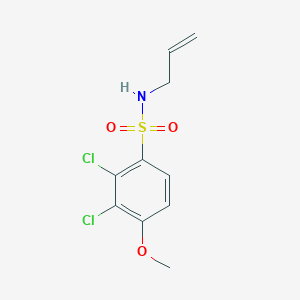
2-(4-bromo-2-methylphenoxy)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-isopropylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210, and it has been found to have several interesting properties that make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory cytokines, which in turn reduces inflammation and related symptoms.
Biochemical and Physiological Effects
BML-210 has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, BML-210 has also been found to have antioxidant properties, which make it useful for the prevention of oxidative stress-related diseases. Additionally, BML-210 has been found to have neuroprotective properties, which make it a promising candidate for the development of drugs to treat neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BML-210 for lab experiments is its high potency and specificity. BML-210 has been found to be highly effective at inhibiting the activity of the enzymes involved in the inflammatory response, which makes it a valuable tool for studying the mechanisms of inflammation and related diseases. However, one limitation of BML-210 is that it can be difficult to synthesize, which can limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for the study of BML-210. One promising area of research is the development of new drugs based on the structure of BML-210 that have even greater potency and specificity for the enzymes involved in the inflammatory response. Additionally, BML-210 may have applications in the treatment of other diseases, such as cancer and cardiovascular disease, which are also associated with inflammation. Finally, further research is needed to fully understand the mechanisms of action of BML-210 and its potential applications in scientific research and drug development.
Synthesis Methods
The synthesis of BML-210 involves the reaction of 2-(4-bromo-2-methylphenoxy)acetamide with isopropylamine. The reaction is typically carried out under carefully controlled conditions to ensure that the final product is of high purity and quality.
Scientific Research Applications
BML-210 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of application is in the study of inflammation and related diseases. BML-210 has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory diseases.
properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)7-16-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
MCJVAEAKUUKXCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)
![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)